molecular formula C17H17N3O3 B2751999 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 878677-32-8

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2751999
CAS No.: 878677-32-8
M. Wt: 311.341
InChI Key: KTKAZKWGYLMLGJ-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route might include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of functional groups: The cyano and oxo groups can be introduced through nitration and oxidation reactions, respectively.

    Acetamide formation: The final step involves the reaction of the pyridine derivative with 2-methoxyphenyl acetic acid or its derivatives under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The methoxy group can be substituted under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural features.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The cyano and oxo groups could play a role in binding to the active site of enzymes, while the acetamide linkage might influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide: Lacks the methoxy group, which might affect its biological activity.

    2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and biological properties.

Uniqueness

The presence of the methoxy group in 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide might enhance its solubility and influence its interaction with biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-8-12(2)20(17(22)13(11)9-18)10-16(21)19-14-6-4-5-7-15(14)23-3/h4-8H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKAZKWGYLMLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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